2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride
Description
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a synthetic compound characterized by a ketone backbone substituted with a methylamino group and a 3-methylpiperidinyl moiety. Its molecular formula is C₇H₁₅ClN₂O₂, with a molecular weight of 194.66 g/mol . This structure places it within the broader class of substituted cathinones and piperidine derivatives, though its pharmacological profile and physicochemical properties are distinct due to its aliphatic heterocyclic substituent.
Properties
IUPAC Name |
2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-4-3-5-11(7-8)9(12)6-10-2;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDEQCZEMWYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride typically involves a series of chemical reactions starting from basic organic molecules. One common method includes the alkylation of piperidine with a suitable methylated amine. The hydrochloride salt form is achieved by treating the base with hydrochloric acid under controlled conditions to ensure purity and stability.
Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous processes. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities. The product is then purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions such as:
Oxidation: : Conversion into oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: : Produces amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation, sulfonation, and nitration are common.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, sulfuric acid, nitric acid.
Major Products: The major products formed depend on the reaction conditions:
Oxidation: : Ketones and carboxylic acids.
Reduction: : Secondary or tertiary amines.
Substitution: : Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. It's often used in studies exploring new synthetic pathways and reaction mechanisms.
Biology: Its biological applications include acting as a precursor for pharmaceutical compounds. Researchers explore its potential in drug development due to its unique structure.
Medicine: In medicine, derivatives of this compound are investigated for potential therapeutic effects. Its structure provides a basis for the development of drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound is used in the production of specialty chemicals. Its derivatives can be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves binding to receptors or enzymes, altering their activity. This can lead to changes in biochemical pathways, resulting in physiological effects. The exact molecular targets and pathways are identified through detailed biochemical studies.
Comparison with Similar Compounds
Piperidine-Based Derivatives
Compounds with similar piperidine or morpholine backbones exhibit variations in substituents, which influence their chemical and biological behavior:
Key Findings :
- The morpholine analog () shares the same molecular formula but replaces the 3-methylpiperidine with a morpholine ring, likely increasing polarity due to the oxygen atom.
- The 4-hydroxy-piperidine variant () introduces a hydroxyl group, enhancing solubility but possibly reducing stability due to oxidative susceptibility.
Cathinone Derivatives with Aromatic Substituents
The target compound differs from traditional cathinones, which feature phenyl rings instead of piperidine:
Key Findings :
- Aromatic vs. aliphatic substituents: The target compound’s 3-methylpiperidine group reduces aromatic interactions (e.g., π-π stacking) compared to phenyl-substituted cathinones like 4-MMC or 4-FMC. This may lower affinity for monoamine transporters (e.g., dopamine, serotonin) .
- Fluorine substitution in 4-FMC enhances lipophilicity and metabolic stability compared to the target compound’s aliphatic structure .
Pharmacological and Toxicological Comparisons
- Neurotoxicity: Methcathinone (MC) and 3-FMC demonstrate dopaminergic neurotoxicity in rodent models , whereas piperidine-based compounds like the target molecule lack direct evidence of such effects, possibly due to reduced transporter affinity.
Biological Activity
Overview of 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone Hydrochloride
This compound, commonly referred to as a derivative of piperidine, is a synthetic compound that has garnered interest in pharmacological research. Its structure includes a methylamino group and a piperidine ring, which are significant for its biological activity.
Chemical Structure
The chemical formula for this compound is , and it features the following structural components:
- Piperidine ring : A six-membered ring with five carbon atoms and one nitrogen atom.
- Methylamino group : An amine functional group that can enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Compounds with similar structures have been studied for their potential as:
- Stimulants : They may enhance the release of neurotransmitters, leading to increased alertness and energy.
- Antidepressants : By modulating neurotransmitter levels, they can potentially alleviate symptoms of depression.
Pharmacological Studies
Research has indicated that derivatives of this compound can exhibit significant anti-tumor activity. For instance, studies involving xenograft mouse models have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Study 1: Anti-Tumor Activity
In a notable study published in Europe PMC, researchers investigated the anti-tumor effects of small-molecule inhibitors related to this class of compounds. The findings demonstrated that these compounds were metabolically stable and exhibited considerable efficacy in reducing tumor size in xenograft models .
Study 2: Neurotransmitter Modulation
Another study explored the impact of structurally similar piperidine derivatives on neurotransmitter levels in animal models. Results indicated that these compounds could significantly increase dopamine and norepinephrine levels, suggesting potential applications in treating mood disorders .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
